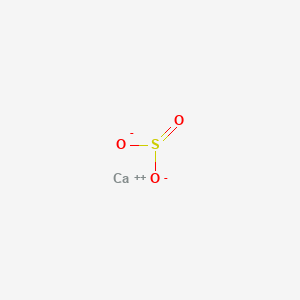
Calcium sulfite
Cat. No. B084615
Key on ui cas rn:
10257-55-3
M. Wt: 120.14 g/mol
InChI Key: GBAOBIBJACZTNA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US05817283
Procedure details


In a second embodiment of the present invention, no wet scrubbing of the sulfur dioxide from the combustion gas stream is effected but rather removal of sulfur dioxide by dry calcium hydroxide injection is carried out, and the combustion gas stream substantially humidified prior to such treatment. As illustrated in FIG. 2, a combustion gas stream, containing sulfur dioxide and nitrogen oxides, is passed through a line 20 while water is injected into the gas stream through line 21 to substantially completely humidify the gas stream. Dry calcium hydroxide is then charged to the humidified gas stream in line 20 through line 22 from a source 23. The injected calcium hydroxide will react with sulfur dioxide present in the humidified gas stream to form calcium sulfite and/or calcium sulfate. The humidified combustion gas stream is then passed to a coronal discharge unit 24 where NOx present therein is converted to nitric acid. The combustion gas stream is discharged from the coronal discharge unit, as hereinbefore described, through line 25 and now contains calcium sulfite and/or calcium sulfate, as well as nitric acid. Additional dry calcium hydroxide is fed to line 25 from a source 26 through line 27, which additional calcium hydroxide reacts with nitric acid present in the combustion gas stream to form calcium nitrate. The combustion gas stream is then fed to a dry filtering device, such as a baghouse filter unit 26. In the baghouse filter unit 26, a mixture of calcium sulfite and/or calcium sulfate with calcium nitrate, and residual calcium hydroxide, is separated and discharged through line 29 to a collection device 30, while the combustion gas with sulfur dioxide and nitrogen oxides removed therefrom is discharged to the atmosphere through line 31. In order to maximize the use of the calcium hydroxide, a portion of the material from the collection device 30 may be returned to the dry calcium hydroxide sources 23 and 26 through lines 32 and 33 respectively.






Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].S([O-])([O-])=O.[Ca+2:9].S([O-])([O-])(=O)=O.[Ca+2].[OH-].[Ca+2].[OH-]>>[N+:1]([O-:4])([O-:3])=[O:2].[Ca+2:9].[N+:1]([O-:4])([O-:3])=[O:2] |f:1.2,3.4,5.6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Ca+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

